molecular formula C14H16FNO2 B14175088 4'-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone CAS No. 59921-94-7

4'-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone

Katalognummer: B14175088
CAS-Nummer: 59921-94-7
Molekulargewicht: 249.28 g/mol
InChI-Schlüssel: INRNFRNDWDRRMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone is a chemical compound with the molecular formula C14H16FNO2 and a molecular weight of 249.31 g/mol This compound features a pyrrolidinyl group attached to a butyrophenone backbone, with a fluorine atom at the 4’ position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone typically involves the following steps:

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized from various cyclic or acyclic precursors.

    Attachment to the Butyrophenone Backbone: The pyrrolidinyl group is then attached to the butyrophenone backbone through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for 4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group is known to enhance the compound’s binding affinity to certain proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-Fluoro-4-(2-oxo(1-pyrrolidinyl))butyrophenone is unique due to its specific structural features, including the presence of both a fluorine atom and a pyrrolidinyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

59921-94-7

Molekularformel

C14H16FNO2

Molekulargewicht

249.28 g/mol

IUPAC-Name

1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-2-one

InChI

InChI=1S/C14H16FNO2/c15-12-7-5-11(6-8-12)13(17)3-1-9-16-10-2-4-14(16)18/h5-8H,1-4,9-10H2

InChI-Schlüssel

INRNFRNDWDRRMU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)CCCC(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.